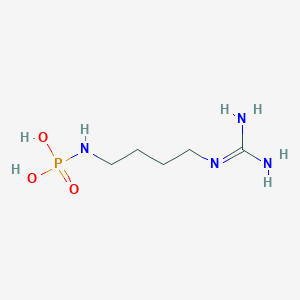
N(4)-phosphoagmatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(4)-phosphoagmatine is a phosphoramide. It derives from an agmatine. It is a conjugate acid of a N(4)-phosphonatoagmatine(1-).
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Anticancer Therapy
N(4)-phosphoagmatine and similar compounds have been studied in relation to their interactions with DNA, which is significant in the context of platinum-based anticancer therapy. Platinum adducts with nucleotides, particularly those involving guanine nucleotides, are of interest due to their potential role in cancer treatment. These interactions have been explored using methods like capillary electrophoresis coupled to electrospray ionization mass spectrometry (CE/ESI-MS), providing insights into the formation of monoadduct species and their potential therapeutic applications (Warnke et al., 2004).
Phosphorylation Efficiency in DNA Damage Analysis
The efficiency of phosphorylation reactions involving compounds like N(4)-phosphoagmatine is crucial for understanding DNA damage. The 32P-postlabelling technique, a method for analyzing DNA adducts, has been used to study the phosphorylation efficiency of various substrates, including modified nucleotides. This research is essential for quantitatively assessing DNA damage and understanding the biochemical pathways involved in carcinogenesis and other diseases (Hemminki et al., 1990).
Advanced Material Development
Compounds structurally related to N(4)-phosphoagmatine are being investigated for their potential in developing advanced materials with biomedical applications. For instance, research into gelatin-chitosan based films incorporating nanoemulsions with active compounds shows promise in antimicrobial and antioxidant properties, which could have significant implications in food packaging and preservation (Pérez-Córdoba et al., 2017).
Biochemical and Pharmacological Research
The understanding of N(4)-phosphoagmatine and related compounds extends to broader biochemical and pharmacological fields. Research into the subtypes of cAMP phosphodiesterases, including the role of phosphoagmatine, contributes to our knowledge of cellular homeostasis and the development of selective inhibitors for therapeutic use (Müller et al., 1996).
Kinase Targeting in Drug Development
In the realm of drug development, the role of kinase inhibitors, potentially influenced by compounds like N(4)-phosphoagmatine, is a significant area of research. Kinase-targeting agents are being explored for various diseases, including cancer and inflammatory conditions, highlighting the importance of understanding the molecular interactions of these compounds (Rask-Andersen et al., 2014).
Eigenschaften
Molekularformel |
C5H15N4O3P |
|---|---|
Molekulargewicht |
210.17 g/mol |
IUPAC-Name |
[4-(diaminomethylideneamino)butylamino]phosphonic acid |
InChI |
InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12) |
InChI-Schlüssel |
UYYDRBKHPQBWOH-UHFFFAOYSA-N |
SMILES |
C(CCN=C(N)N)CNP(=O)(O)O |
Kanonische SMILES |
C(CCN=C(N)N)CNP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




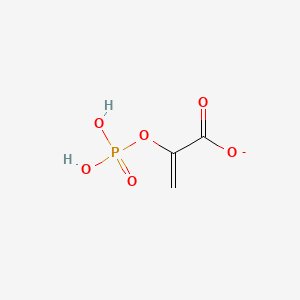
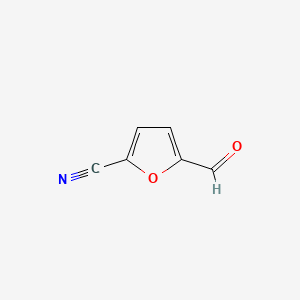
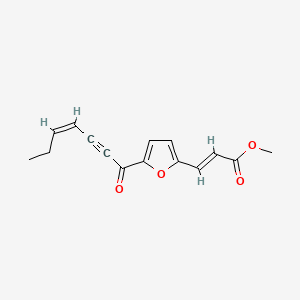
![3-[[cyclopentyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1206127.png)
![1-(2,5-Dimethoxyphenyl)-2-[[5-(2-furanyl)-4-propyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1206129.png)


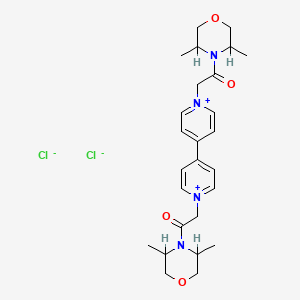


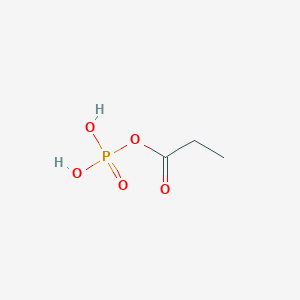

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)